4-{[(3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}butanoyl]amino}benzamide
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Overview
Description
4-[(3E)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}BUTANAMIDO]BENZAMIDE is a complex organic compound known for its unique chemical structure and properties. It contains a 2,4-dinitrophenyl group, which is a benzene ring with two nitro substituents at positions 2 and 4. This compound is used in various scientific research applications due to its reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3E)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}BUTANAMIDO]BENZAMIDE typically involves the condensation of 2,4-dinitrophenylhydrazine with appropriate aldehydes or ketones. The reaction is carried out in an acidic medium under reflux conditions to achieve high yields . The process involves the formation of a hydrazone intermediate, which is then further reacted to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-[(3E)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}BUTANAMIDO]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, acids, and reducing agents like sodium borohydride. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to ensure high yields and purity .
Major Products
The major products formed from these reactions include various hydrazone derivatives and reduced forms of the compound. These products can be further utilized in different chemical and biological applications .
Scientific Research Applications
4-[(3E)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}BUTANAMIDO]BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other complex organic compounds.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antibacterial activities.
Industry: Utilized in the development of sensors and detection systems for various analytes
Mechanism of Action
The mechanism of action of 4-[(3E)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}BUTANAMIDO]BENZAMIDE involves its interaction with specific molecular targets. The 2,4-dinitrophenyl group can form strong interactions with proteins and other biomolecules, potentially leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of 2,4-dinitrophenylhydrazine and related hydrazones. These compounds share structural similarities and often exhibit comparable reactivity and biological activities .
Uniqueness
What sets 4-[(3E)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}BUTANAMIDO]BENZAMIDE apart is its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C19H18N6O7 |
---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
4-[[(3E)-3-[[2-(2,4-dinitrophenyl)acetyl]hydrazinylidene]butanoyl]amino]benzamide |
InChI |
InChI=1S/C19H18N6O7/c1-11(8-17(26)21-14-5-2-12(3-6-14)19(20)28)22-23-18(27)9-13-4-7-15(24(29)30)10-16(13)25(31)32/h2-7,10H,8-9H2,1H3,(H2,20,28)(H,21,26)(H,23,27)/b22-11+ |
InChI Key |
AMUDSLDSRYKNAI-SSDVNMTOSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/CC(=O)NC2=CC=C(C=C2)C(=O)N |
Canonical SMILES |
CC(=NNC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC(=O)NC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
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